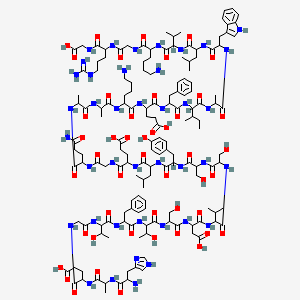![molecular formula C9H6F3N3O2 B13654944 Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group and the imidazo[4,5-b]pyridine core makes it a valuable compound in medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the imidazo[4,5-b]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The imidazo[4,5-b]pyridine core can bind to various receptors and proteins, modulating their activity and leading to the observed pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-5-carboxylate
- Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-4-carboxylate
- Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-3-carboxylate
Uniqueness
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate is unique due to the specific positioning of the carboxylate group at the 6th position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs .
Eigenschaften
Molekularformel |
C9H6F3N3O2 |
|---|---|
Molekulargewicht |
245.16 g/mol |
IUPAC-Name |
methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H6F3N3O2/c1-17-7(16)4-2-5-6(13-3-4)15-8(14-5)9(10,11)12/h2-3H,1H3,(H,13,14,15) |
InChI-Schlüssel |
LFWLDIQZIQZTDC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(N=C1)N=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13654911.png)
![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)




![2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
![7-Chloro-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13654950.png)
